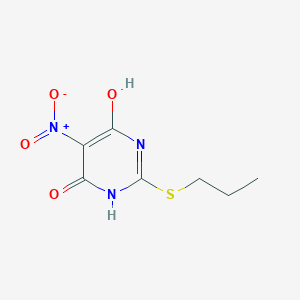
5-Nitro-2-(propylthio)pyrimidine-4,6-diol
Übersicht
Beschreibung
5-Nitro-2-(propylthio)pyrimidine-4,6-diol, also known as 5-NPP, is an important organic compound that has a variety of applications in scientific research and industrial processes. It is a colorless, crystalline solid that is soluble in water and has a melting point of approximately 120°C. 5-NPP is a derivative of thiopyrimidine, which is a heterocyclic compound containing both sulfur and nitrogen atoms. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a dye for analytical and medical purposes.
Wissenschaftliche Forschungsanwendungen
Čikotienė et al. (2007) discuss the use of pyridine to catalyze the rearrangement of pyrimidine derivatives, which has implications in the synthesis of compounds with potential pharmacological applications (Čikotienė, Pudziuvelyte, Brukštus & Tumkevičius, 2007).
A study by Studzińska et al. (2014) highlights the facile synthesis of novel thiazolo[3,2-a]pyrimidine derivatives, which could be significant in drug discovery and pharmacological research (Studzińska, Wróblewski, Karczmarska-Wódzka & Kołodziejska, 2014).
Clark et al. (1993) synthesized thieno[2,3-d]pyrimidines through intramolecular cyclization, pointing towards potential applications in drug discovery and the synthesis of new nitropyrimidines (Clark, Shahhet, Korakas & Varvounis, 1993).
Moorthy et al. (2022) developed an LC-QTOF-MS/MS method for identifying and quantifying low levels of genotoxic impurity 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine in ticagrelor API, an important aspect in pharmaceutical quality control (Moorthy, Mahammad Ali & Reddy, 2022).
Rao et al. (2021) presented an efficient method for synthesizing drug-like small molecules based on 2-(substituted benzylthio)-4,6-dichloropyrimidin-5-amines, highlighting an eco-friendly approach with reduced hazardous solvent use (Rao, Reddy, Nagaraju & Maddila, 2021).
Čikotienė et al. (2008) describe an efficient method for synthesizing polysubstituted pyrrolo[3,2-d]pyrimidin-7-one 5-oxides using 4,6-dichloro-2-methylthio-5-nitropyrimidine, indicating potential pharmaceutical applications (Čikotienė, Pudziuvelyte & Brukštus, 2008).
Quesada et al. (2004) analyzed the structures of symmetrically 4,6-disubstituted 2-aminopyrimidines with 5-nitroso substituents, revealing insights into molecular and supramolecular structures, important in the design of new drugs (Quesada, Marchal, Melguizo, Low & Glidewell, 2004).
Safety and Hazards
The safety information for 5-Nitro-2-(propylthio)pyrimidine-4,6-diol includes several hazard statements: H302, H315, H319, H335 . The precautionary statement includes P261 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
5-Nitro-2-(propylthio)pyrimidine-4,6-diol is a key intermediate in the synthesis of Ticagrelor , a reversible oral P2Y12 receptor antagonist . The P2Y12 receptor is a G-protein coupled receptor found on the surface of platelets, and its activation plays a crucial role in platelet aggregation and clot formation .
Mode of Action
It is known to be a precursor in the synthesis of ticagrelor . Ticagrelor prevents platelet aggregation by reversibly binding to the P2Y12 receptor, thereby inhibiting the signal transduction pathway and reducing platelet activation .
Biochemical Pathways
The compound is involved in the synthesis of Ticagrelor, which affects the purinergic signaling pathway . By inhibiting the P2Y12 receptor, Ticagrelor prevents ADP-mediated activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation .
Pharmacokinetics
As a chemical intermediate, its adme properties would be less relevant than those of the final product, ticagrelor .
Result of Action
As an intermediate in the synthesis of Ticagrelor, the primary result of the action of this compound is the production of Ticagrelor . Ticagrelor, in turn, has a significant antiplatelet effect, reducing the risk of thrombotic events in patients with acute coronary syndrome .
Action Environment
The action environment of this compound is primarily in the laboratory or industrial setting, where it is used in the synthesis of Ticagrelor . Factors such as temperature, pH, and the presence of other reactants can influence its reactivity and the yield of the final product . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Biochemische Analyse
Biochemical Properties
It is known to be an intermediate in the synthesis of Ticagrelor , a reversible oral P2Y12 adenosine diphosphate receptor antagonist . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in this pathway.
Cellular Effects
Given its role as an intermediate in the synthesis of Ticagrelor , it may influence cell function through its impact on platelet aggregation, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely involved in the formation of the triazole ring in Ticagrelor during its synthesis . This process involves diazotization reaction followed by cyclization .
Temporal Effects in Laboratory Settings
It is known that the reaction involving this compound in the synthesis of Ticagrelor is completed within 3-4 hours .
Metabolic Pathways
Given its role as an intermediate in the synthesis of Ticagrelor , it may be involved in the metabolic pathways related to this drug.
Transport and Distribution
It is likely that it interacts with transporters or binding proteins involved in the synthesis of Ticagrelor .
Subcellular Localization
Given its role in the synthesis of Ticagrelor , it may be localized to the compartments or organelles involved in this process.
Eigenschaften
IUPAC Name |
4-hydroxy-5-nitro-2-propylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4S/c1-2-3-15-7-8-5(11)4(10(13)14)6(12)9-7/h2-3H2,1H3,(H2,8,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMVMACIFWKESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=O)N1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617047 | |
| Record name | 6-Hydroxy-5-nitro-2-(propylsulfanyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145783-13-7 | |
| Record name | 6-Hydroxy-5-nitro-2-(propylthio)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145783-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-5-nitro-2-(propylsulfanyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the presence of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in ticagrelor drug substance a concern?
A1: this compound is classified as a potential genotoxic impurity (PGI). Genotoxic substances have the potential to interact with DNA and cause mutations, which can lead to serious health consequences, including cancer. Therefore, the presence of even trace amounts of this compound in pharmaceuticals like ticagrelor is highly undesirable and tightly regulated. []
Q2: What analytical method was developed to address this concern?
A2: The researchers developed a highly sensitive and specific method using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) to identify and quantify trace levels of this compound in ticagrelor drug substance. [] This method enables accurate monitoring of this PGI during drug development and manufacturing processes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



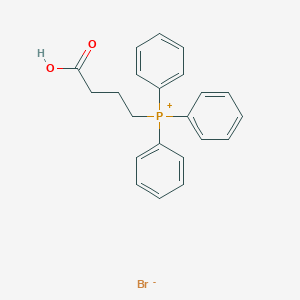

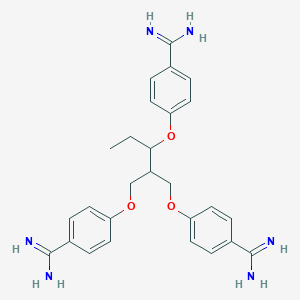
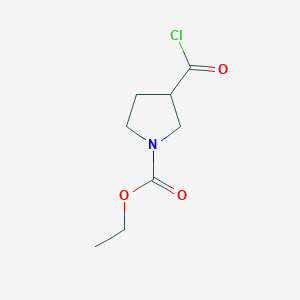
![6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B44131.png)
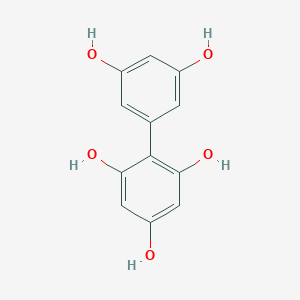
![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)

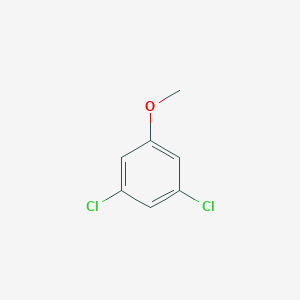
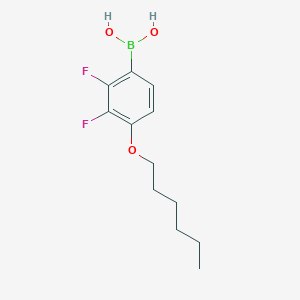
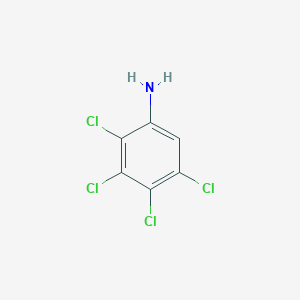

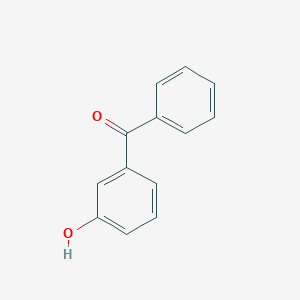
![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)